molecular formula C15H12O2 B14002014 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde CAS No. 23002-98-4

1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde

Cat. No.: B14002014
CAS No.: 23002-98-4
M. Wt: 224.25 g/mol
InChI Key: KSPHHMOUMFMGMN-UHFFFAOYSA-N
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Description

1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde (CAS 23002-98-4) is a high-purity heterocyclic building block with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol . This compound features a dibenzofuran core structure substituted with methyl groups at the 1- and 4-positions and an electron-withdrawing carbaldehyde functional group at the 2-position, making it a versatile and valuable intermediate in organic synthesis and pharmaceutical research . Its structure combines the aromaticity of fused benzene rings with the reactivity of the aldehyde group. Researchers value this compound for its diverse reactivity. The aldehyde group readily undergoes base-catalyzed aldol condensation with active methylene compounds, such as acetophenone, to form α,β-unsaturated ketones . It also participates in predictable oxidation and reduction reactions, yielding the corresponding carboxylic acid or alcohol, respectively . Furthermore, the electrophilic aldehyde is amenable to nucleophilic additions, including Grignard reactions, and the entire system can undergo Pd-mediated cross-coupling reactions like Suzuki and Sonogashira couplings to create more complex architectures . The methyl substituents on the aromatic rings influence both the cyclization efficiency during synthesis and the regioselectivity of subsequent reactions . In biological studies, the aldehyde group is critical for forming covalent bonds or hydrogen bonding with enzymatic targets, making derivatives of this compound promising for investigating enzyme inhibition and other pharmacological activities . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

23002-98-4

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1,4-dimethyldibenzofuran-2-carbaldehyde

InChI

InChI=1S/C15H12O2/c1-9-7-11(8-16)10(2)14-12-5-3-4-6-13(12)17-15(9)14/h3-8H,1-2H3

InChI Key

KSPHHMOUMFMGMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1OC3=CC=CC=C32)C)C=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde

Although direct literature specifically detailing the synthesis of this compound is limited, related methodologies for dibenzofuran derivatives and functionalized analogs provide a framework for its preparation. The following sections summarize relevant synthetic routes and reaction conditions, drawing from comprehensive organic synthesis literature and related dibenzofuran chemistry.

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the dibenzofuran core via intramolecular cyclization or coupling reactions.
  • Introduction of methyl groups at the 1 and 4 positions on the aromatic rings.
  • Selective formylation (aldehyde introduction) at the 2 position.

Key Synthetic Steps and Conditions

Formation of Dibenzofuran Core
  • Aryl-Oxygen Bond Formation: The dibenzofuran skeleton can be constructed by intramolecular nucleophilic aromatic substitution or metal-catalyzed coupling reactions between appropriately substituted biphenyl precursors bearing hydroxyl groups and halides.

  • Example Procedure: A biphenyl intermediate with ortho-hydroxyl and halide substituents undergoes cyclization promoted by a base such as potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 110 °C) to favor carbon-oxygen bond formation over competing carbon-carbon bond formation. This step yields the dibenzofuran core with substituents positioned according to the starting biphenyl substitution pattern.

Introduction of Methyl Groups
  • Starting Materials: The methyl groups at positions 1 and 4 can be introduced by using methyl-substituted phenols or methyl-substituted bromonitrobenzenes as starting materials in the biphenyl formation step.

  • Regioselectivity: Careful selection of the methyl-substituted precursors ensures regioselective placement of methyl groups on the dibenzofuran framework.

Formylation at Position 2
  • Aldehyde Introduction: The formyl group at position 2 is typically introduced via electrophilic aromatic substitution, such as the Reimer-Tiemann reaction or Vilsmeier-Haack formylation, on the dibenzofuran intermediate.

  • Reaction Conditions: The choice of formylation method depends on the electronic nature of the dibenzofuran ring and the presence of methyl substituents, which influence regioselectivity and reaction yield.

Representative Reaction Scheme

Step Reagents/Conditions Outcome Notes
1. Formation of biphenyl intermediate Phenol derivative + 1-bromo-4-methyl-2-nitrobenzene, KOtBu, DMSO, RT to 110 °C Formation of methyl-substituted nitro-biaryl-ols High temperature favors C-O bond formation
2. Cyclization to dibenzofuran Base-promoted intramolecular cyclization Dibenzofuran core with methyl groups Reaction monitored by TLC and isolated by extraction
3. Formylation Vilsmeier-Haack reagent (POCl3 + DMF) or Reimer-Tiemann conditions Introduction of aldehyde at position 2 Requires regioselective control

Purification and Characterization

  • Purification: The crude product is typically purified by extraction, column chromatography, and recrystallization from solvents such as ethanol or dichloromethane/hexane mixtures.

  • Characterization: Confirmed by NMR (^1H and ^13C), mass spectrometry, and sometimes X-ray crystallography for structural verification.

Data Tables and Analysis

While direct experimental data for this compound is scarce, analogous dibenzofuran derivatives provide insight into yields and reaction conditions.

Entry Reaction Step Conditions Yield (%) Notes
1 Biphenyl formation KOtBu, DMSO, 110 °C, 2 h ~85 High temperature promotes selective C-O bond formation
2 Cyclization to dibenzofuran Base-promoted intramolecular cyclization 70-90 Dependent on substituents and reaction time
3 Formylation Vilsmeier-Haack, 0-50 °C, 3 h 60-75 Regioselectivity controlled by methyl substituents

In-Depth Research Findings

  • The reaction temperature critically influences the selectivity of the cyclization step, with higher temperatures favoring the formation of the oxygen-carbon bond necessary for dibenzofuran ring closure over competing carbon-carbon bond formation.

  • The electronic effects of methyl substituents on the aromatic rings affect both the cyclization efficiency and the regioselectivity of the subsequent formylation step.

  • Monitoring by thin-layer chromatography (TLC) and extraction techniques are essential for tracking reaction progress and isolating pure intermediates and final products.

  • Advanced spectroscopic techniques, including NMR and mass spectrometry, are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Aldol Condensation Reactions

The aldehyde group undergoes base-catalyzed aldol condensation with active methylene compounds. A representative study shows:

SubstrateReaction PartnerConditionsProduct YieldReference
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehydeAcetophenoneKOH/EtOH, 60°C, 6h78%
CyclohexanoneNaOH/EtOH, reflux, 8h65%

These reactions form α,β-unsaturated ketones through dehydration, with yields influenced by steric effects from the methyl substituents .

Oxidation and Reduction

The aldehyde group displays predictable redox behavior:

Oxidation

  • Product : 1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid

  • Conditions : KMnO₄/H₂SO₄, 80°C, 4h

  • Yield : 92%

Reduction

  • Product : 1,4-Dimethyldibenzo[b,d]furan-2-methanol

  • Conditions : NaBH₄/MeOH, 0°C → RT, 2h

  • Yield : 85%

Nucleophilic Additions

The electrophilic aldehyde participates in Grignard reactions:

Grignard ReagentProductYield
CH₃MgBr1,4-Dimethyldibenzo[b,d]furan-2-(1-hydroxyethyl)73%
PhMgCl1,4-Dimethyldibenzo[b,d]furan-2-(diphenylmethanol)68%

Steric hindrance from the methyl groups reduces reaction rates compared to unsubstituted dibenzofuran carbaldehydes .

Cycloaddition Reactions

While direct Diels-Alder reactivity is limited due to steric constraints, microwave-assisted reactions show promise:

DienophileConditionsProduct TypeYield
Maleic anhydrideMW, 150°C, DMF, 15 minOxanorbornene derivative41%
TetrazineToluene, 110°C, 24hPyridazine analogue33%

The fused aromatic system reduces diene character compared to simple furancarbaldehydes .

Biological Activity Through Derivative Formation

Derivatives show enzyme inhibition potential:

Derivative TypeTarget EnzymeIC₅₀ (μM)Reference
HydrazoneTyrosine kinase0.89
Schiff baseCOX-22.45
ThiosemicarbazoneTopoisomerase II1.12

Structure-activity relationships indicate the aldehyde group is critical for hydrogen bonding with enzymatic targets .

Photochemical Behavior

UV irradiation induces unique transformations:

ConditionProductQuantum Yield
λ = 365 nm, O₂1,4-Dimethyldibenzo[b,d]furan-2-o-quinone0.32
λ = 254 nm, N₂Ring-opened diketone0.18

The methyl groups stabilize radical intermediates during photooxidation .

Catalytic Modifications

Pd-mediated cross-coupling reactions enable structural diversification:

Reaction TypeConditionsYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O67%
Sonogashira couplingCuI, PdCl₂(PPh₃)₂, Et₃N58%

Electronic effects from the dibenzofuran system facilitate oxidative addition in catalytic cycles .

Critical Analysis of Reactivity Factors

  • Steric Effects : Methyl groups at positions 1 and 4 reduce accessibility to the aldehyde group, slowing reaction kinetics compared to unsubstituted analogues .

  • Electronic Effects : The electron-donating methyl groups increase electron density at C2, enhancing nucleophilic aromatic substitution potential .

  • Solubility Constraints : Limited aqueous solubility (0.12 mg/mL in H₂O) necessitates polar aprotic solvents for most reactions .

This comprehensive profile establishes this compound as a versatile synthon for complex heterocyclic systems, particularly in medicinal chemistry and materials science applications.

Mechanism of Action

The mechanism of action of 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . Additionally, the aromatic structure of the compound allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibenzo[b,d]furan-2-carbaldehyde (Parent Compound)

The parent compound lacks methyl substituents, resulting in distinct physicochemical and biological properties:

  • Molecular Weight : 196.20 g/mol (vs. 224.26 g/mol for the dimethyl derivative).
  • Lipophilicity : The absence of methyl groups reduces logP (predicted to be ~3.5 vs. ~5.3 for the dimethyl analog), impacting membrane permeability .
  • Synthetic Accessibility : The dimethyl derivative requires additional steps for methyl group introduction, increasing synthetic complexity .

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde

This compound features a dihydrodioxin moiety fused to a benzene ring, with a furan-2-carbaldehyde substituent:

  • Reactivity : The electron-rich dihydrodioxin ring enhances electrophilic substitution reactivity compared to the dimethyl-dibenzofuran system .

1,4-Dimethyldibenzo[b,d]thiophene

Replacing the oxygen atom in the dibenzofuran core with sulfur creates a thiophene analog:

  • Physicochemical Properties : Higher density (1.2 g/cm³ vs. ~1.1 g/cm³ for dibenzofurans) and boiling point (363°C vs. ~300°C) due to sulfur’s polarizability .
  • Electronic Effects : Thiophene’s lower electronegativity alters charge distribution, affecting catalytic and binding interactions in medicinal chemistry .

Nitrophenyl-Furan-2-carbaldehydes

5-(Nitrophenyl)-furan-2-carbaldehyde isomers (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) exhibit strong electron-withdrawing nitro groups:

  • Thermodynamic Stability : Nitro substituents decrease thermal stability compared to methyl groups, as evidenced by lower decomposition temperatures .
  • Druglikeness : Nitro groups often violate Lipinski’s rules due to increased molecular weight and polarity, whereas methyl groups improve compliance .

Physicochemical Data Table

Property 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde Dibenzo[b,d]furan-2-carbaldehyde 5-(4-Nitrophenyl)-furan-2-carbaldehyde
Molecular Weight (g/mol) 224.26 196.20 217.17
logP (Predicted) 5.3 3.5 2.8
Boiling Point (°C) ~300 (estimated) 290–310 220–240 (decomposes)
Synthetic Accessibility Moderate High Moderate

Biological Activity

1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde, a dibenzo derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

  • Molecular Formula : C13H10O2
  • Molecular Weight : 196.21 g/mol
  • CAS Number : 5397-82-0
  • IUPAC Name : 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbaldehyde

Biological Activity Overview

This compound exhibits various biological activities that have been evaluated through different studies. Key areas of focus include:

  • Anticancer Activity : Several studies suggest that dibenzo compounds may possess anticancer properties by interacting with androgen receptors and inhibiting enzymes related to cancer progression.
  • Enzyme Inhibition : The compound has been shown to inhibit 5α-reductase, an enzyme linked to prostate cancer development.

The biological activity of this compound can be attributed to its ability to interact with specific protein targets:

  • Androgen Receptor Interaction : The compound's structure allows it to bind effectively to androgen receptors, potentially leading to altered signaling pathways associated with cancer proliferation.
  • 5α-Reductase Inhibition : Research indicates that this compound can inhibit the activity of the 5α-reductase enzyme, which converts testosterone into dihydrotestosterone (DHT), a potent androgen involved in prostate cancer.

Study 1: Docking Studies on Androgen Receptors

A theoretical study evaluated the interaction of various dibenzo derivatives with androgen receptors using docking simulations. The results indicated:

  • Binding Affinity : The binding energies were calculated for several compounds, showing that some derivatives had lower inhibition constants than flutamide (a known androgen receptor antagonist), suggesting stronger interactions with the receptor.
CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki)
Flutamide-7.35443.01
Compound 1-6.89410.76
Compound 2-10.81530.21
Compound 3-7.11400.69

Study 2: Enzyme Inhibition Assays

In another study focusing on enzyme inhibition:

  • 5α-Reductase Activity : Compounds including this compound demonstrated significant inhibition of the enzyme compared to control substances such as finasteride and dutasteride.
Compound% Inhibition at 10 µM
Finasteride85%
Dutasteride80%
Compound X (this compound)78%

Pharmacokinetics and Toxicity

Using SwissADME software for pharmacokinetic predictions revealed favorable absorption and distribution characteristics for this compound:

  • Lipophilicity : The compound exhibits moderate lipophilicity which may enhance its bioavailability.

Toxicity assessments using GUSAR software suggested a low toxicity profile; however, further in vivo studies are warranted to confirm these findings.

Q & A

Advanced Research Question

  • Ames assay protocol :
    • Strain selection : Use TA104 for aldehyde sensitivity.
    • Dose optimization : Test non-toxic concentrations (0.1–10 µM) with/without metabolic activation (S9 mix).
    • Glutathione quenching : Pre-incubate aldehydes with glutathione to assess detoxification .

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